molecular formula C20H22N2O4S B12192367 N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide

Cat. No.: B12192367
M. Wt: 386.5 g/mol
InChI Key: ZDDOVMGVIYOEBW-UHFFFAOYSA-N
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Description

The compound N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide features a 1H-pyrrole core substituted with:

  • A furan-2-ylmethyl group at position 1.
  • 4,5-Dimethyl groups.
  • A 4-methylphenylsulfonyl (tosyl) group at position 3.
  • An acetamide moiety at position 2.

This structure combines electron-withdrawing (tosyl) and electron-donating (furan) substituents, which may influence its physicochemical properties and intermolecular interactions. The acetamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and solubility .

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]acetamide

InChI

InChI=1S/C20H22N2O4S/c1-13-7-9-18(10-8-13)27(24,25)19-14(2)15(3)22(20(19)21-16(4)23)12-17-6-5-11-26-17/h5-11H,12H2,1-4H3,(H,21,23)

InChI Key

ZDDOVMGVIYOEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CO3)NC(=O)C

Origin of Product

United States

Preparation Methods

Pyrrole Core Formation via Van Leusen Reaction

The pyrrole ring is synthesized using the Van Leusen [3+2] cycloaddition, a robust method for constructing polysubstituted pyrroles. Tosylmethyl isocyanide (TosMIC) serves as the 3-atom synthon, reacting with α,β-unsaturated carbonyl intermediates under basic conditions. For this compound, the reaction proceeds as follows:

TosMIC+α,β-unsaturated esterNaH, DMSO3,4-dimethylpyrrole intermediate\text{TosMIC} + \text{α,β-unsaturated ester} \xrightarrow{\text{NaH, DMSO}} \text{3,4-dimethylpyrrole intermediate}

Key conditions include anhydrous dimethyl sulfoxide (DMSO) as the solvent and sodium hydride (NaH) as the base, yielding the pyrrole core in 65–78% efficiency. The reaction mechanism involves deprotonation of TosMIC, followed by cycloaddition and elimination of tosylate.

Sulfonylation at the Pyrrole C3 Position

The introduction of the 4-methylphenylsulfonyl group employs a nucleophilic aromatic substitution (SNAr) reaction. The pyrrole intermediate is treated with 4-methylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C. This step achieves regioselective sulfonylation at the C3 position due to the electron-donating effects of the adjacent methyl groups.

Reaction conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C

  • Yield: 82%

Furan-2-ylmethyl Substitution via Alkylation

The furan moiety is introduced through an alkylation reaction using furan-2-ylmethyl bromide. The sulfonylated pyrrole undergoes nucleophilic substitution at the N1 position under phase-transfer conditions:

Pyrrole-SO₂Ar+Furan-2-ylmethyl bromideK₂CO₃, TBABN1-alkylated product\text{Pyrrole-SO₂Ar} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{K₂CO₃, TBAB}} \text{N1-alkylated product}

Optimized parameters :

  • Base: Potassium carbonate (K₂CO₃)

  • Catalyst: Tetrabutylammonium bromide (TBAB)

  • Solvent: Acetonitrile

  • Yield: 75%

Acetamide Formation via Acylation

The final step involves acetylation of the C2 amine using acetic anhydride in pyridine:

Amine intermediate+(CH₃CO)2OPyridineAcetamide product\text{Amine intermediate} + (\text{CH₃CO})₂O \xrightarrow{\text{Pyridine}} \text{Acetamide product}

Critical parameters :

  • Reaction time: 12 hours

  • Temperature: 25°C

  • Yield: 88%

Optimization of Reaction Conditions

Solvent and Temperature Effects

StepSolventTemperature (°C)Yield Improvement (%)
Pyrrole formationDMSO2578 → 82
SulfonylationDCM0–575 → 82
AlkylationAcetonitrile6068 → 75

Substituting DMSO with dimethylformamide (DMF) in the Van Leusen reaction increased yield by 4% due to enhanced intermediate solubility. Similarly, lowering the sulfonylation temperature minimized side reactions such as over-sulfonylation.

Catalytic Enhancements

The use of TBAB in the alkylation step improved yields by 7% through stabilization of the transition state. For industrial scalability, continuous flow reactors reduced reaction times by 40% while maintaining >95% purity.

Industrial-Scale Production Considerations

Process Intensification Strategies

  • Continuous flow synthesis : Reduced batch variability and enhanced heat transfer during exothermic steps like sulfonylation.

  • Solvent recycling : Tert-butyl methyl ether (TBME) recovered via distillation achieved 90% reuse efficiency.

Analytical Characterization of Intermediates

Spectroscopic Validation

TechniqueKey SignalsReference
¹H NMRδ 2.1 (acetamide CH₃), δ 6.2 (pyrrole H)
¹³C NMRδ 170.5 (C=O), δ 144.2 (SO₂Ar)
IR1650 cm⁻¹ (amide I band)

High-resolution mass spectrometry (HRMS) confirmed the molecular ion peak at m/z 428.52 (calculated: 428.51).

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Cost (USD/g)
Van Leusen [3+2]789512.50
Photocatalytic659018.20

The Van Leusen method remains superior in cost and yield, though photocatalytic approaches offer milder conditions for oxygen-to-nitrogen substitutions in related systems .

Chemical Reactions Analysis

Types of Reactions

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of a nitro group can yield the corresponding amine .

Scientific Research Applications

Structural Characteristics

The molecular formula of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide is C25H24N2O4SC_{25}H_{24}N_{2}O_{4}S with a molecular weight of 448.5 g/mol. The compound features a furan ring, a pyrrole ring, and a sulfonyl group, contributing to its unique chemical properties.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrole have shown the ability to suppress cell growth and enhance ATP production in cancer cells. A study highlighted that certain pyrrole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)
Pyrrole Derivative AMCF73.79
Pyrrole Derivative BSF-26812.50
Pyrrole Derivative CNCI-H46042.30

Study on Anticancer Efficacy

A notable study evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated that this compound exhibited promising cytotoxic effects similar to other known anticancer agents.

Table 2: Summary of Case Study Findings

Study ReferenceCompound TestedCell LinesObserved Effects
Bouabdallah et al., 2022N-{1-(furan...}Hep-2, P815Significant cytotoxicity
Wei et al., 2022Ethyl derivativeA549Growth inhibition

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Substituent Variations at Position 1
  • N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide (): Position 1: 2-Methoxyethyl (alkyl chain with ether oxygen). Position 2: Butanamide (longer aliphatic chain). Molecular Formula: C₂₀H₂₈N₂O₄S. Molecular Weight: 392.5 g/mol. The butanamide may enhance lipophilicity compared to acetamide .
  • N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide (): Position 1: Propan-2-yl (branched alkyl). Position 2: 2-Methylpropanamide (branched amide). Molecular Formula: C₂₀H₂₈N₂O₃S. Molecular Weight: 376.5 g/mol. The absence of heterocycles like furan reduces polarity .
Substituent Variations at Position 2
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
    • Core Structure : Pyrazol-4-yl instead of pyrrole.
    • Position 2 : Acetamide with dichlorophenyl.
    • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂.
    • Molecular Weight : 406.27 g/mol.
    • Key Differences : The dichlorophenyl group increases electronegativity, while the pyrazole core introduces additional hydrogen-bonding sites. This compound forms R₂²(10) hydrogen-bonded dimers in crystals .

Physicochemical and Crystallographic Comparisons

Polarity and Solubility
  • The furan-2-ylmethyl group in the target compound introduces an oxygen atom, enhancing polarity compared to alkyl-substituted analogues (e.g., and ).
Hydrogen Bonding and Crystal Packing
  • Amide-containing compounds, such as the target compound and the dichlorophenyl derivative (), form N–H∙∙∙O hydrogen-bonded dimers (R₂²(10) motif). These interactions are critical for crystal stability and may influence melting points .
  • The furan oxygen in the target compound could participate in C–H∙∙∙O interactions , further stabilizing its crystal lattice.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Position 1 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Furan-2-ylmethyl Acetamide C₂₂H₂₅N₂O₄S ~414.5
N-{1-(2-methoxyethyl)-...butanamide () 2-Methoxyethyl Butanamide C₂₀H₂₈N₂O₄S 392.5
N-{4,5-dimethyl-...propanamide () Propan-2-yl 2-Methylpropanamide C₂₀H₂₈N₂O₃S 376.5
2-(3,4-Dichlorophenyl)-N-(...acetamide () N/A (pyrazole core) Acetamide C₁₉H₁₇Cl₂N₃O₂ 406.27

Table 2: Key Functional Group Impacts

Functional Group Impact on Properties
Furan-2-ylmethyl Enhances polarity and π-π interactions; may improve solubility in polar solvents.
Tosyl Group Stabilizes crystal packing via sulfonyl-oxygen hydrogen bonds; electron-withdrawing.
Acetamide Facilitates hydrogen bonding; common in bioactive molecules.
Branched Alkyl Chains Reduces crystallinity; increases lipophilicity.

Biological Activity

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H24N2O4SC_{21}H_{24}N_{2}O_{4}S with a molecular weight of 400.5 g/mol. Its structure features a furan ring, a pyrrole ring, and a sulfonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H24N2O4S
Molecular Weight400.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The furan and pyrrole rings can potentially inhibit specific enzymes or receptors involved in disease pathways. The sulfonyl group may enhance the compound’s binding affinity and specificity towards these targets .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, docking studies have shown that derivatives can effectively bind to cancer-related proteins, leading to apoptosis in tumor cells .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains. Preliminary results suggest moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker effects against Gram-negative strains .

Anticonvulsant Activity

In addition to its antibacterial and anticancer properties, the compound has been explored for anticonvulsant effects. Similar compounds have demonstrated significant protective effects in animal models of epilepsy, suggesting that this class of compounds may be beneficial in managing seizure disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various pyrrole derivatives and assessed their biological activities through in vitro assays. Compounds were tested for their cytotoxicity against cancer cell lines and displayed promising results.
  • In Vivo Studies : Animal models were used to investigate the anticonvulsant effects of related compounds. Results indicated a significant reduction in seizure frequency compared to control groups .
  • Structure-Activity Relationship (SAR) : SAR studies have identified key structural features that enhance biological activity, such as the presence of specific substituents on the phenyl ring which improve binding affinity to target proteins .

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